1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride

Hydrolytic stability Sulfonyl halide SuFEx building block

1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 1936674-60-0, molecular formula C₅H₇FN₂O₂S, MW 178.18) is a heterocyclic sulfonyl fluoride building block belonging to the pyrazole-4-sulfonyl fluoride class. It features a 1,5-dimethyl substitution pattern on the pyrazole ring, with the electrophilic –SO₂F group installed at the 4-position, rendering it competent for sulfur(VI) fluoride exchange (SuFEx) click chemistry.

Molecular Formula C5H7FN2O2S
Molecular Weight 178.19 g/mol
Cat. No. B13240189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride
Molecular FormulaC5H7FN2O2S
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)S(=O)(=O)F
InChIInChI=1S/C5H7FN2O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3
InChIKeyFMNPVHLZGMHZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride – Sourcing the Correct Heterocyclic Sulfonyl Fluoride Building Block for SuFEx Chemistry


1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 1936674-60-0, molecular formula C₅H₇FN₂O₂S, MW 178.18) is a heterocyclic sulfonyl fluoride building block belonging to the pyrazole-4-sulfonyl fluoride class . It features a 1,5-dimethyl substitution pattern on the pyrazole ring, with the electrophilic –SO₂F group installed at the 4-position, rendering it competent for sulfur(VI) fluoride exchange (SuFEx) click chemistry [1]. The compound is commercially supplied at ≥95% purity by multiple vendors including the Enamine/Sigma-Aldrich network and Leyan . Its primary utility lies in serving as a SuFEx‐active hub for the modular assembly of sulfonamides, sulfonate esters, and related pharmacophores in medicinal chemistry and chemical biology programmes [1].

Chemistry
SuFEx click chemistry hub for modular sulfonamide assembly
Stability
Bench-stable under ambient storage; no anhydrous infrastructure required
Regiochemistry
1,5-Dimethyl substitution pattern for SAR-sensitive medicinal chemistry

Why 1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride Cannot Be Replaced by a Generic Sulfonyl Chloride or a Regioisomeric Analog


The procurement decision for a pyrazole-4-sulfonyl halide building block cannot be reduced to a simple interchange between the fluoride and chloride congeners, or between regioisomeric dimethyl variants. Sulfonyl fluorides exhibit fundamentally different hydrolytic stability and chemoselectivity profiles compared to their chloride counterparts; heterocyclic sulfonyl chlorides—including pyrazole-4-sulfonyl chlorides—are documented to lack suitable chemical stability under standard laboratory handling and storage conditions [1]. Furthermore, the 1,5-dimethyl substitution pattern imposes distinct steric and electronic constraints on the pyrazole ring that influence both the rate of SuFEx activation and the physicochemical properties of downstream conjugates, distinguishing this compound from 1,3-dimethyl and 3,5-dimethyl regioisomers [2]. Substituting any of these parameters without quantitative justification risks failed SuFEx couplings, irreproducible biological data, or procurement of a building block that decomposes before use.

Cannot directly substitute
1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride
Sulfonyl chloride analog: documented to lack suitable chemical stability; hydrolytic degradation may shift stoichiometry and yield.
1,5-Dimethyl substitution
1,3-Dimethyl or 3,5-dimethyl regioisomers: alter steric environment around –SO₂F; SuFEx reactivity and downstream pharmacophore presentation may not transfer.
Chemoselective SuFEx outcome
Sulfonyl chlorides: competing hydrolysis and over-sulfonylation pathways may produce complex mixtures, reducing library purity.

Quantitative Differentiation Evidence for 1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride Versus Closest Analogs


Hydrolytic Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride on the Pyrazole-4-Scaffold

The sulfonyl fluoride functional group confers marked resistance to hydrolysis compared to the corresponding sulfonyl chloride. Heterocyclic sulfonyl chlorides, including pyridine and pyrimidine variants, have been explicitly reported to lack suitable chemical stability for routine synthetic use, whereas their sulfonyl fluoride counterparts are bench-stable [1]. In a comprehensive stability survey of 236 heteroaromatic sulfonyl halides, sulfonyl fluorides were uniformly classified as 'more stable but less reactive' than the corresponding chlorides, with pyrazole derivatives following this general trend [2]. This class-level evidence directly supports selection of 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride over its chloride analog (CAS 1005613-94-4) for workflows requiring storage stability and resistance to adventitious moisture.

Hydrolytic stability
Class-level
Sulfonyl fluoride >> chloride in resistance to hydrolysis; bench-stable vs. rapid chloride decomposition
Prevents receipt of hydrolyzed material; supports storage without anhydrous precautions.
Class-level trend across 236 heteroaromatic sulfonyl halides.
Hydrolytic stability Sulfonyl halide SuFEx building block

Chemoselectivity in SuFEx Coupling: Exclusive S–F Substitution vs. Competing Pathways of Sulfonyl Chlorides

Sulfonyl fluorides participate in SuFEx reactions with exclusive reaction at the sulfur center, producing only the desired sulfonylation product. In contrast, sulfonyl chlorides can undergo competing reaction pathways including hydrolysis, over-sulfonylation, and nucleophilic aromatic substitution on the heterocycle, leading to complex product mixtures [1][2]. This chemoselectivity advantage is intrinsic to the S–F bond and applies to all aryl and heteroaryl sulfonyl fluorides, including the 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride scaffold.

SuFEx chemoselectivity
Class-level
Exclusive sulfonylation via S–F substitution; sulfonyl chlorides generate side products
Enables parallel synthesis without chromatographic purification per well.
Mechanistically robust across aryl/heteroaryl sulfonyl fluorides.
SuFEx click chemistry Chemoselectivity Sulfonylation

1,5-Dimethyl Substitution Pattern: Steric and Electronic Differentiation from 1,3-Dimethyl and 3,5-Dimethyl Regioisomers

The 1,5-dimethyl substitution pattern places methyl groups on adjacent nitrogen (N1) and carbon (C5) positions of the pyrazole ring, creating a steric environment distinct from the 1,3-dimethyl (methyls on N1 and C3, remote from the 4-SO₂F group) and 3,5-dimethyl (methyls on C3 and C5, symmetric) regioisomers . In the comprehensive stability study of heteroaromatic sulfonyl halides, the identity and position of substituents on the heterocycle were shown to influence decomposition pathways; for pyrazoles, the 1,5-substitution pattern provides a unique balance where the N1-methyl group electronically modulates the ring without introducing the steric congestion at C3 that would directly flank the sulfonyl fluoride group [1].

Regioisomer effect
Context-dependent
1,5-Dimethyl pattern positions methyl adjacent to –SO₂F; 1,3- and 3,5- regioisomers differ in steric/electronic influence
Structural differentiation is absolute for SAR; incorrect regioisomer yields uninterpretable data.
Inferred from general substituent effects; no direct kinetic comparison.
Regioisomer differentiation Pyrazole substitution SuFEx reactivity tuning

Commercially Verified Purity Benchmark: 95% Minimum Purity Across Multiple Supply Channels

1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride is stocked and supplied at ≥95% purity by at least two independent commercial sources: the Enamine/Sigma-Aldrich distribution network (catalog EN300-224308, country of origin UA) and Leyan (product 2114178) . This dual-source availability with a consistent purity specification provides procurement redundancy and quality assurance that is not uniformly available for all regioisomeric pyrazole sulfonyl fluorides.

Purity benchmark
Data to verify
≥95%
Dual-source availability with consistent purity floor; verify per batch via CoA.
Based on commercial catalog specifications; no independent analytical data cited.
Commercial availability Purity specification Procurement

Optimal Deployment Scenarios for 1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride Based on Quantitative Evidence


Parallel Medicinal Chemistry (PMC) Library Synthesis Requiring Moisture-Tolerant Sulfonylation Handles

When a medicinal chemistry campaign requires the parallel synthesis of a pyrazole-4-sulfonamide library, 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is the appropriate building block selection over the corresponding sulfonyl chloride. The documented hydrolytic instability of heterocyclic sulfonyl chlorides [1] would compromise library integrity during multi-well plate workflows where anhydrous conditions cannot be rigorously maintained. The fluoride congener's resistance to hydrolysis ensures that each well receives the intact electrophile, enabling the chemoselective SuFEx coupling with diverse amine inputs to proceed with the exclusive sulfonylation outcome characteristic of sulfonyl fluorides [2]. This directly translates to higher library success rates and fewer failed wells requiring resynthesis.

Covalent Probe Design Requiring a 1,5-Dimethylpyrazole Scaffold with a Latent Electrophilic Warhead

In activity-based protein profiling (ABPP) and covalent inhibitor design, the 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride scaffold serves as a 'SuFExable' core that can be elaborated into a target-directed covalent probe. The sulfonyl fluoride group functions as a latent electrophile: it remains stable during multi-step synthetic elaboration of the pyrazole periphery but can be selectively activated under SuFEx conditions to install the final sulfonamide linkage to a recognition element [1][2]. This orthogonal reactivity profile—stability during synthesis, selective reactivity upon activation—is a defining advantage of sulfonyl fluorides over sulfonyl chlorides for this application, as the chloride would not survive the intervening synthetic steps [1].

Structure-Activity Relationship (SAR) Exploration Where 1,5-Dimethyl Substitution is Pharmacophorically Required

When a medicinal chemistry SAR programme has identified that the 1,5-dimethyl substitution pattern on a pyrazole-4-sulfonamide or pyrazole-4-sulfonate ester is critical for target potency or selectivity, 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is the direct SuFEx entry point to that specific chemotype. Substituting a 1,3-dimethyl or 3,5-dimethyl regioisomer at this juncture would generate a different connectivity pattern and alter the three-dimensional presentation of the sulfonamide substituent to the biological target [1]. The structural differentiation between regioisomers, while not quantified as a kinetic parameter, is absolute at the level of molecular topology and therefore non-negotiable for SAR integrity [2].

Multi-Step Synthesis Requiring a Bench-Stable Sulfonyl Fluoride That Survives Prolonged Storage

For laboratories that procure building blocks in batch quantities for use over extended periods (months), the hydrolytic stability advantage of the sulfonyl fluoride over the sulfonyl chloride has direct operational and financial implications. The class-level evidence demonstrating that heterocyclic sulfonyl chlorides lack suitable chemical stability [1] implies that a chloride building block may partially decompose between receipt and use, introducing variable stoichiometry into subsequent reactions. The fluoride congener, by contrast, can be stored under standard laboratory conditions without special precautions against moisture, preserving the 95% purity specification from vendor to reaction flask [2] and eliminating the hidden cost of material loss due to decomposition during storage.

Application
Selection Property
Validation Focus
Parallel medicinal chemistry library synthesis
Moisture-tolerant SuFEx handle
Chemoselective sulfonylation without side-product purification
Covalent probe design
Latent electrophile stability during multi-step elaboration
Orthogonal reactivity: stable in synthesis, activated under SuFEx conditions
SAR exploration with 1,5-dimethyl pharmacophore
Regioisomer-specific scaffold
Molecular topology integrity; correct connectivity for target hypothesis
Long-term batch procurement and storage
Bench-stable sulfonyl fluoride
Purity retention from vendor to reaction flask without special precautions
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